Cedrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

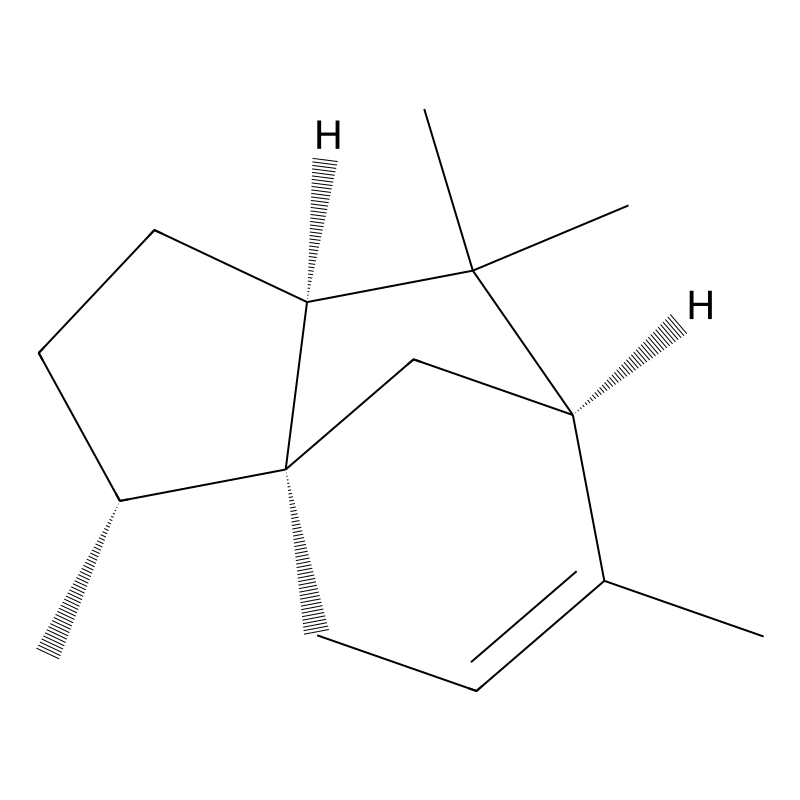

Cedrene is a sesquiterpene hydrocarbon primarily found in the essential oil of cedar trees, particularly in Cedrus atlantica and Cedrus libani. It exists in two isomeric forms: (−)-α-cedrene and (+)-β-cedrene, which differ in the position of a double bond within their molecular structures. The molecular formula for cedrene is , and it is characterized by its complex tricyclic structure, which contributes to its unique properties and applications in various fields, including perfumery and natural product synthesis .

Antimicrobial Activity:

Studies suggest cedrene possesses antimicrobial properties against certain bacteria and fungi. Research published in "Dermatotoxicology" explored the use of cedrene in underarm deodorants for its potential to inhibit odor-causing bacteria []. Further investigations are needed to determine the specific mechanisms and efficacy of cedrene against different microbial strains.

Insecticidal Properties:

Cedrene has shown promise as a natural insecticide. A study published in the "Journal of Medical Entomology" investigated the insecticidal activity of cedrene against mosquitoes. The findings suggest cedrene could be a potential eco-friendly alternative to synthetic insecticides [].

Anti-inflammatory Effects:

Cedrene's anti-inflammatory properties are being explored in scientific research. A study published in "Biological and Pharmaceutical Bulletin" examined the effects of cedrene on inflammation markers in mice. The results suggest cedrene may have potential for treating inflammatory conditions []. More research is needed to understand the mechanisms and therapeutic applications.

Anticancer Research:

Limited scientific research suggests cedrene might have anticancer properties. A study published in " Anticancer Research" explored the cytotoxic effects of cedrene on human cancer cell lines. The findings indicate cedrene may induce cell death in cancer cells []. However, extensive research is required to determine its effectiveness and safety in cancer treatment.

- Michael Addition: Cedrene can undergo both inter- and intramolecular Michael reactions, allowing for the formation of new carbon-carbon bonds. These reactions are critical in synthetic pathways leading to cedrene derivatives .

- Cyclization Reactions: Cedrene can serve as a precursor for cyclization reactions, yielding various cyclic compounds that have significant biological activity .

- Free Radical Reactions: The structure of cedrene allows it to participate in free radical cycloadditions, which are useful for synthesizing complex organic molecules .

Cedrene exhibits notable biological activities. It has been studied for its potential anti-inflammatory, antimicrobial, and antifungal properties. Research indicates that cedrene may inhibit certain bacterial strains and exhibit cytotoxic effects against cancer cells. Its presence in cedar oil has also been linked to various therapeutic effects, making it a compound of interest in pharmacological research .

The synthesis of cedrene has been approached through multiple strategies:

- Total Synthesis: Various total synthesis methods have been developed, including:

- Stork Synthesis: Utilizing strategic bond cleavage and cyclization techniques to construct the cedrene framework .

- Biogenetic Type Cyclization: This method involves converting nerolidol into cedrene through a series of cyclizations using acids as catalysts .

- Sequential Michael Reactions: A newer approach employs sequential intermolecular and intramolecular Michael reactions using bicyclo[3.3.0]octenones as intermediates to achieve high yields of cedrene .

- Natural Extraction: Cedrene can also be extracted from natural sources such as cedar wood oil, where it occurs naturally alongside other terpenes.

Cedrene finds applications across various industries:

- Fragrance Industry: Its pleasant woody scent makes it a popular choice in perfumes and scented products.

- Pharmaceuticals: Due to its biological activity, cedrene is explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.

- Agriculture: It is used as a natural pesticide due to its insect-repellent properties.

Studies on the interactions of cedrene with biological systems have revealed its potential synergistic effects with other compounds. For instance, when combined with certain essential oils or plant extracts, cedrene may enhance antimicrobial activity or improve therapeutic efficacy against specific pathogens. Research continues to explore these interactions to better understand the full scope of cedrene's biological properties .

Cedrene shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Cedrol | Alcohol derivative of cedrene | Exhibits calming effects; used in aromatherapy | |

| Beta-Cedrene | Isomer of alpha-cedrene | Different double bond placement; distinct aroma profile | |

| Nerolidol | Monoterpene with floral scent | Known for its anti-inflammatory properties | |

| Humulene | Found in hops; contributes to beer aroma | Exhibits anti-inflammatory and analgesic properties |

Cedrene's unique tricyclic structure sets it apart from these similar compounds, influencing its specific biological activities and applications in various fields .

Purity

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 1597 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 1561 of 1597 companies with hazard statement code(s):;

H226 (24.92%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (97.12%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H400 (99.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Health Hazard;Environmental Hazard

Other CAS

11028-42-5

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: de Souza TDS, Ferreira MFDS, Menini L, Souza JRCL, Bernardes CO, Ferreira A. Chemotype diversity of Psidium guajava L. Phytochemistry. 2018 Jun 15;153:129-137. doi: 10.1016/j.phytochem.2018.06.006. [Epub ahead of print] PubMed PMID: 29913321.

3: Tong T, Kim M, Park T. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength. Mol Nutr Food Res. 2018 Jun 14:e1800173. doi: 10.1002/mnfr.201800173. [Epub ahead of print] PubMed PMID: 29901851.

4: Yan DH, Song X, Li H, Luo T, Dou G, Strobel G. Antifungal Activities of Volatile Secondary Metabolites of Four Diaporthe Strains Isolated from Catharanthus roseus. J Fungi (Basel). 2018 May 30;4(2). pii: E65. doi: 10.3390/jof4020065. PubMed PMID: 29848985; PubMed Central PMCID: PMC6023506.

5: Zhang K, Yao L. The anxiolytic effect of Juniperus virginiana L. essential oil and determination of its active constituents. Physiol Behav. 2018 May 15;189:50-58. doi: 10.1016/j.physbeh.2018.01.004. Epub 2018 Jan 8. PubMed PMID: 29326032.

6: Ghazouani N, Sifaoui I, Bachrouch O, Abderrabba M, E Pinero J, Lorenzo-Morales J. Essential oil composition and anti Acanthamoeba studies of Teucrium ramosissimum. Exp Parasitol. 2017 Dec;183:207-211. doi: 10.1016/j.exppara.2017.09.010. Epub 2017 Sep 12. PubMed PMID: 28916455.

7: Tong T, Ryu SE, Min Y, de March CA, Bushdid C, Golebiowski J, Moon C, Park T. Olfactory receptor 10J5 responding to α-cedrene regulates hepatic steatosis via the cAMP-PKA pathway. Sci Rep. 2017 Aug 25;7(1):9471. doi: 10.1038/s41598-017-10379-x. PubMed PMID: 28842679; PubMed Central PMCID: PMC5573314.

8: Djihane B, Wafa N, Elkhamssa S, Pedro HJ, Maria AE, Mohamed Mihoub Z. Chemical constituents of Helichrysum italicum (Roth) G. Don essential oil and their antimicrobial activity against Gram-positive and Gram-negative bacteria, filamentous fungi and Candida albicans. Saudi Pharm J. 2017 Jul;25(5):780-787. doi: 10.1016/j.jsps.2016.11.001. Epub 2016 Nov 12. PubMed PMID: 28725151; PubMed Central PMCID: PMC5506734.

9: He C, Bai Z, Hu J, Wang B, Xie H, Yu L, Ding H. A divergent [5+2] cascade approach to bicyclo[3.2.1]octanes: facile synthesis of ent-kaurene and cedrene-type skeletons. Chem Commun (Camb). 2017 Jul 25;53(60):8435-8438. doi: 10.1039/c7cc04292b. PubMed PMID: 28702539.

10: Yap HY, Muria-Gonzalez MJ, Kong BH, Stubbs KA, Tan CS, Ng ST, Tan NH, Solomon PS, Fung SY, Chooi YH. Heterologous expression of cytotoxic sesquiterpenoids from the medicinal mushroom Lignosus rhinocerotis in yeast. Microb Cell Fact. 2017 Jun 12;16(1):103. doi: 10.1186/s12934-017-0713-x. PubMed PMID: 28606152; PubMed Central PMCID: PMC5468996.

11: Zhang HY, Gao Y, Lai PX. Chemical Composition, Antioxidant, Antimicrobial and Cytotoxic Activities of Essential Oil from Premna microphylla Turczaninow. Molecules. 2017 Feb 28;22(3). pii: E381. doi: 10.3390/molecules22030381. PubMed PMID: 28264507.

12: Sun X, Zhao ZF, Zeng FF, Zhang A, Lu ZX, Wang MQ. Functional characterization of a pheromone-binding protein from rice leaffolder Cnaphalocrocis medinalis in detecting pheromones and host plant volatiles. Bull Entomol Res. 2016 Dec;106(6):781-789. Epub 2016 Jul 7. PubMed PMID: 27385278.

13: Liang S, Wei Q, Xue J, Sun Y, Chen Z, Kuang H, Wang Q. Chemical composition and biological activities of essential oil from Filifolium sibiricum (L.) Kitam. Nat Prod Res. 2016 Jun 2:1-3. [Epub ahead of print] PubMed PMID: 27251031.

14: Richters S, Herrmann H, Berndt T. Highly Oxidized RO2 Radicals and Consecutive Products from the Ozonolysis of Three Sesquiterpenes. Environ Sci Technol. 2016 Mar 1;50(5):2354-62. doi: 10.1021/acs.est.5b05321. Epub 2016 Feb 10. PubMed PMID: 26830670.

15: Zhao HB, Wang ZH, He F, Meng H, Peng JH, Shi JL. [Analysis of Volatile Oils from Different Processed Products of Zingiber officinale Rhizome by GC-MS]. Zhong Yao Cai. 2015 Apr;38(4):723-6. Chinese. PubMed PMID: 26672336.

16: Chen CY, Chien SC, Tsao NW, Lai CS, Wang YY, Hsiao WW, Chu FH, Kuo YH, Wang SY. Metabolite Profiling and Comparison of Bioactivity in Antrodia cinnamomea and Antrodia salmonea Fruiting Bodies. Planta Med. 2016 Feb;82(3):244-9. doi: 10.1055/s-0035-1558141. Epub 2015 Nov 9. PubMed PMID: 26550789.

17: Ludwiczuk A, Asakawa Y. Terpenoids Preserved in Fossils from Miocene-aged Japanese Conifer Wood. Nat Prod Commun. 2015 Jun;10(6):1051-3. PubMed PMID: 26197549.

18: Perez-Hernandez N, Gordillo-Roman B, Arrieta-Baez D, Cerda-Garcia-Rojas CM, Joseph-Nathan P. Complete (1) H NMR assignment of cedranolides. Magn Reson Chem. 2017 Mar;55(3):169-176. doi: 10.1002/mrc.4246. Epub 2015 Jul 1. PubMed PMID: 26132551.

19: Zhao Y, Wingen LM, Perraud V, Greaves J, Finlayson-Pitts BJ. Role of the reaction of stabilized Criegee intermediates with peroxy radicals in particle formation and growth in air. Phys Chem Chem Phys. 2015 May 21;17(19):12500-14. doi: 10.1039/c5cp01171j. PubMed PMID: 25899614.

20: Richters S, Herrmann H, Berndt T. Gas-phase rate coefficients of the reaction of ozone with four sesquiterpenes at 295 ± 2 K. Phys Chem Chem Phys. 2015 May 7;17(17):11658-69. doi: 10.1039/c4cp05542j. PubMed PMID: 25866852.